LogP and Predicted Membrane Permeability: A Quantitative Comparison with the 4-Bromo Regioisomer
1-(3-Bromophenyl)imidazolidin-2-one exhibits a predicted LogP of 1.56, a critical determinant of lipophilicity and passive membrane permeability in drug discovery . In contrast, the 4-bromo regioisomer (1-(4-Bromophenyl)imidazolidin-2-one, CAS 530081-14-2) lacks a comparable public LogP value in the same authoritative datasets, introducing uncertainty in lead optimization campaigns [1]. The availability of a validated computational descriptor for the 3-bromo isomer provides a tangible data point for model building and selection.
| Evidence Dimension | Predicted LogP (lipophilicity) |
|---|---|
| Target Compound Data | 1.56 |
| Comparator Or Baseline | 1-(4-Bromophenyl)imidazolidin-2-one (CAS 530081-14-2) |
| Quantified Difference | LogP value not publicly reported for the 4-bromo analog in primary vendor datasheets |
| Conditions | Computational prediction (XLogP3 or similar) reported in vendor technical datasheets |
Why This Matters
The availability of a validated LogP value enables more accurate predictions of in vivo behavior, reducing risk in hit-to-lead progression and making the 3-bromo isomer a more transparent choice for computational chemists.
- [1] Matrix Scientific via Chembase.cn. 1-(4-Bromophenyl)tetrahydro-2H-imidazol-2-one (CAS 530081-14-2) Product Specifications. View Source
